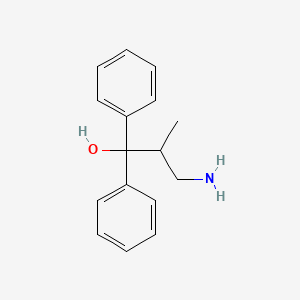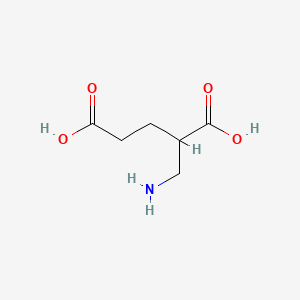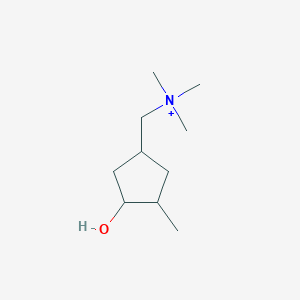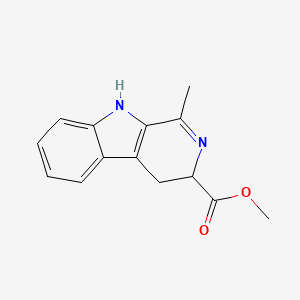
3-AMINO-2-METHYL-1,1-DIPHENYL-PROPAN-1-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-AMINO-2-METHYL-1,1-DIPHENYL-PROPAN-1-OL is an organic compound with the molecular formula C16H19NO. It is known for its unique structure, which includes a central propanolamine backbone with two phenyl groups and a methyl group attached.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-AMINO-2-METHYL-1,1-DIPHENYL-PROPAN-1-OL typically involves a multi-step process. One common method is the nitrile-aldol reaction, where benzophenone and propionitrile are combined in the presence of a sodamide base and ethyl ether solvent. This reaction produces 3-hydroxy-2-methyl-3,3-diphenylpropanenitrile, which is then reduced using lithium aluminium hydride to yield this compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods often involve optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-AMINO-2-METHYL-1,1-DIPHENYL-PROPAN-1-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different amines or alcohols.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminium hydride and sodium borohydride are frequently used reducing agents.
Substitution: Halogenating agents like thionyl chloride and phosphorus tribromide are often used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various amines or alcohols .
Scientific Research Applications
3-AMINO-2-METHYL-1,1-DIPHENYL-PROPAN-1-OL has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound has been studied for its potential effects on biological systems, including its role as an NMDA antagonist.
Medicine: Research has explored its potential as a dissociative anesthetic and its effects on the central nervous system.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 3-AMINO-2-METHYL-1,1-DIPHENYL-PROPAN-1-OL involves its interaction with NMDA receptors in the brain. As an NMDA antagonist, it inhibits the action of glutamate, a neurotransmitter, leading to dissociative anesthetic effects. This mechanism is similar to that of phencyclidine (PCP) and other dissociative anesthetics .
Comparison with Similar Compounds
Similar Compounds
Phencyclidine (PCP): Both compounds act as NMDA antagonists and have similar dissociative effects.
Ketamine: Another NMDA antagonist with anesthetic properties.
Dextromethorphan: Commonly used in cough syrups, it also acts on NMDA receptors.
Uniqueness
3-AMINO-2-METHYL-1,1-DIPHENYL-PROPAN-1-OL is unique due to its specific structure, which imparts distinct pharmacological properties. Its combination of phenyl groups and a propanolamine backbone differentiates it from other NMDA antagonists, potentially leading to unique therapeutic applications .
Properties
CAS No. |
33860-73-0 |
|---|---|
Molecular Formula |
C16H19NO |
Molecular Weight |
241.33 g/mol |
IUPAC Name |
3-amino-2-methyl-1,1-diphenylpropan-1-ol |
InChI |
InChI=1S/C16H19NO/c1-13(12-17)16(18,14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-11,13,18H,12,17H2,1H3 |
InChI Key |
XGYCHIPEPHYUIH-UHFFFAOYSA-N |
SMILES |
CC(CN)C(C1=CC=CC=C1)(C2=CC=CC=C2)O |
Canonical SMILES |
CC(CN)C(C1=CC=CC=C1)(C2=CC=CC=C2)O |
| 14185-06-9 | |
Related CAS |
33887-05-7 (hydrochloride) |
Synonyms |
2-MDP 2-methyl-3,3-diphenyl-3-propanolamine 2-methyl-3,3-diphenyl-3-propanolamine hydrochloride 2-methyl-3,3-diphenyl-3-propanolamine hydrochloride, (+)-isomer 2-methyl-3,3-diphenyl-3-propanolamine hydrochloride, (+-)-isomer 2-methyl-3,3-diphenyl-3-propanolamine hydrochloride, (-)-isomer 2-methyl-3,3-diphenyl-3-propanolamine maleate (1:1) salt, (Z)-(+-)-isomer 2-methyl-3,3-diphenyl-3-propanolamine tartrate (1:1) salt, (R-(R*,R*))-(-)-isomer 2-methyl-3,3-diphenyl-3-propanolamine tartrate (1:1) salt, (S-(R*,R*))-(+)-isomer 2-methyl-3,3-diphenyl-3-propanolamine, (+)-isomer 2-methyl-3,3-diphenyl-3-propanolamine, (-)-isome |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















